Dihydroxygallsäuren, Alkohole und Derivate

Dihydroxy bile acids, alcohols, and their derivatives are a critical class of compounds involved in the complex biological processes of cholesterol metabolism and bile acid synthesis. These molecules play essential roles in digestion by aiding in the emulsification and absorption of dietary fats. The primary dihydroxy bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA), are synthesized from cholesterol via enzymatic modifications. Alcohols derived from these compounds often exhibit varying degrees of hydrophilicity and lipophilicity, making them valuable intermediates for pharmaceuticals and biochemical research.

Dihydroxy bile acids and their alcohols have been extensively studied for their therapeutic potential in treating various liver diseases, including cholestatic conditions, due to their roles in modulating bile acid homeostasis. Derivatives of these compounds can be further modified to enhance specific pharmacological properties, such as solubility or stability, making them promising candidates for drug development. Their structural diversity allows for the design of molecules with targeted effects on different cellular pathways involved in bile acid metabolism and liver function.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

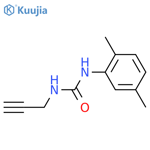

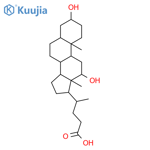

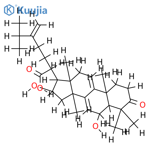

|

Deoxycholic acid | 83-44-3 | C24H40O4 |

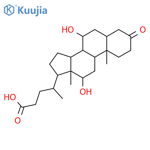

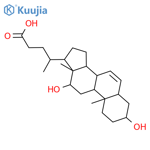

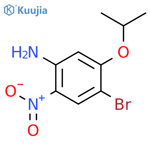

|

3-Keto-7a,12a-dihydroxy-5a-cholanic Acid | 16265-24-0 | C24H38O5 |

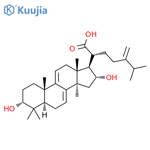

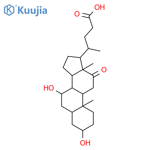

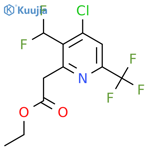

|

3-Epidehydrotumulosic acid | 167775-54-4 | C31H48O4 |

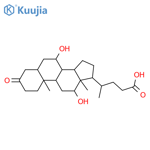

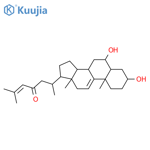

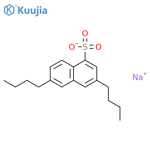

|

3-Oxo-7a,12a-hydroxy-5b-cholanoic Acid | 2304-89-4 | C24H38O5 |

|

3β,12α-Dihydroxy-5α-cholanoic Acid | 2569-04-2 | C24H40O4 |

|

(3alpha,5beta,12alpha)-3,12-dihydroxychol-6-en-24-oic acid | 62681-12-3 | C24H38O4 |

|

Cholan-24-oic acid,3,7-dihydroxy-12-oxo-, (3a,5b,7a)- | 2458-08-4 | C24H38O5 |

|

Cholesta-9(11),24-dien-23-one,3,6-dihydroxy-, (3b,5a,6a)- (9CI) | 36564-29-1 | C27H42O3 |

|

6alpha-Hydroxy-Polyporenic acid C | 24513-63-1 | C31H46O5 |

|

3a,7a-Dihydroxycoprostanic Acid | 17974-66-2 | C27H46O4 |

Verwandte Literatur

-

1. Back matter

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

Empfohlene Lieferanten

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

Gonadorelin acetate Cas No: 34973-08-5

Gonadorelin acetate Cas No: 34973-08-5 -